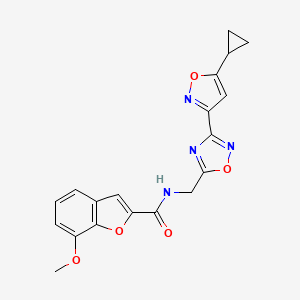

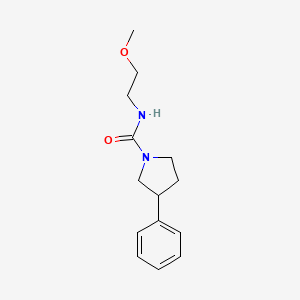

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities and therapeutic potential . Oxadiazole is another heterocyclic compound that also has various biological activities .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazoles includes a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound and its substituents .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : Various studies have focused on synthesizing novel compounds structurally related to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide, exploring different synthetic pathways and characterizations. For instance, Owton et al. (1995) synthesized a related compound by lithiation and treated with 2,5-dimethoxybenz-aldehyde to give an isobenzofuran derivative, which after further processing yielded an analogue of the osteoarthritis drug rhein (Owton et al., 1995).

Molecular Structure Analysis : The analysis of molecular structure and optical properties of related compounds has been an area of interest. Jiang et al. (2012) conducted a study where they synthesized novel derivatives and analyzed their UV-vis absorption and fluorescence spectral characteristics, indicating how substituents in different positions affect these properties (Jiang et al., 2012).

Pharmacological Applications

Anticancer Activity : Several studies have synthesized compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide with the aim of evaluating their anticancer properties. For example, Ravinaik et al. (2021) designed and synthesized N-substituted derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating significant anticancer potential (Ravinaik et al., 2021).

Antimicrobial Properties : The antimicrobial activity of related compounds is another significant area of research. Abdel‐Aziz et al. (2009) synthesized several novel benzofuran derivatives and tested them for their antimicrobial activity against different fungal and bacterial species, with some compounds exhibiting significant activity (Abdel‐Aziz et al., 2009).

Biochemical and Molecular Studies

- Histone Deacetylase Inhibition : Lee et al. (2018) reported the development of hydroxamic acids structurally related to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is significant for Alzheimer's disease treatment (Lee et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c1-25-13-4-2-3-11-7-15(26-17(11)13)19(24)20-9-16-21-18(23-28-16)12-8-14(27-22-12)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJANTHFCDWMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2753164.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2753167.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)

![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)

![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2753186.png)